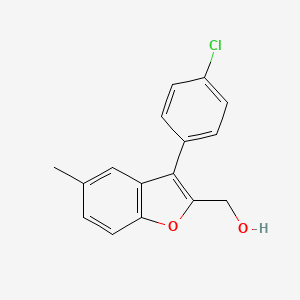
(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol: is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzofuran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Furan-2,5-diylbis((4-chlorophenyl)methanol): Similar structure but with two chlorophenyl groups.
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol): Contains amino and chlorophenyl groups.
Uniqueness:
- The presence of the benzofuran ring and the specific substitution pattern make (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol unique.
- Its specific chemical properties and reactivity distinguish it from other similar compounds .
Biological Activity
The compound (3-(4-Chlorophenyl)-5-methylbenzofuran-2-yl)methanol is a benzofuran derivative characterized by a chlorophenyl group and a hydroxymethyl substituent. Benzofurans are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing available research findings and highlighting potential pharmacological applications.
Structural Features and Implications
The structural composition of This compound suggests several potential interactions with biological targets. The presence of both the chlorophenyl and hydroxymethyl groups may enhance its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with enzymes or receptors.
Biological Activity Overview
Benzofuran derivatives have been extensively studied for various biological activities. The following table summarizes some of the known activities associated with similar compounds:
Anticancer Activity
Research has shown that benzofuran derivatives can exhibit significant anticancer properties. A study investigating various 3-methylbenzofurans reported that certain derivatives effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 1.48 to 47.02 µM . The most potent compounds in this study induced apoptosis, suggesting that This compound may also demonstrate similar effects due to its structural characteristics.
Antibacterial Activity
Another investigation focused on the antimicrobial properties of benzofuran derivatives revealed moderate activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for certain compounds . This suggests that This compound could possess antibacterial properties worth exploring further.
Mechanistic Insights
The mechanisms underlying the biological activities of benzofurans often involve interactions with cellular pathways. For instance, studies have indicated that these compounds can induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death . Understanding these mechanisms is crucial for developing targeted therapies based on this compound.
Properties
CAS No. |
1956380-76-9 |
|---|---|
Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methanol |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-7-14-13(8-10)16(15(9-18)19-14)11-3-5-12(17)6-4-11/h2-8,18H,9H2,1H3 |
InChI Key |
MKPIUPUQNBYRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















